Ethyl 3-([1,1'-biphenyl]-4-yl)-7-(4-chlorobenzoyl)pyrrolo[1,2-c]pyrimidine-5-carboxylate Ethyl 3-([1,1'-biphenyl]-4-yl)-7-(4-chlorobenzoyl)pyrrolo[1,2-c]pyrimidine-5-carboxylate
Brand Name: Vulcanchem
CAS No.: 302913-02-6
VCID: VC16098021
InChI: InChI=1S/C29H21ClN2O3/c1-2-35-29(34)24-16-27(28(33)22-12-14-23(30)15-13-22)32-18-31-25(17-26(24)32)21-10-8-20(9-11-21)19-6-4-3-5-7-19/h3-18H,2H2,1H3
SMILES:
Molecular Formula: C29H21ClN2O3
Molecular Weight: 480.9 g/mol

Ethyl 3-([1,1'-biphenyl]-4-yl)-7-(4-chlorobenzoyl)pyrrolo[1,2-c]pyrimidine-5-carboxylate

CAS No.: 302913-02-6

Cat. No.: VC16098021

Molecular Formula: C29H21ClN2O3

Molecular Weight: 480.9 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 3-([1,1'-biphenyl]-4-yl)-7-(4-chlorobenzoyl)pyrrolo[1,2-c]pyrimidine-5-carboxylate - 302913-02-6

Specification

CAS No. 302913-02-6
Molecular Formula C29H21ClN2O3
Molecular Weight 480.9 g/mol
IUPAC Name ethyl 7-(4-chlorobenzoyl)-3-(4-phenylphenyl)pyrrolo[1,2-c]pyrimidine-5-carboxylate
Standard InChI InChI=1S/C29H21ClN2O3/c1-2-35-29(34)24-16-27(28(33)22-12-14-23(30)15-13-22)32-18-31-25(17-26(24)32)21-10-8-20(9-11-21)19-6-4-3-5-7-19/h3-18H,2H2,1H3
Standard InChI Key PPFYGVCVCVQHNO-UHFFFAOYSA-N
Canonical SMILES CCOC(=O)C1=C2C=C(N=CN2C(=C1)C(=O)C3=CC=C(C=C3)Cl)C4=CC=C(C=C4)C5=CC=CC=C5

Introduction

Ethyl 3-([1,1'-biphenyl]-4-yl)-7-(4-chlorobenzoyl)pyrrolo[1,2-c]pyrimidine-5-carboxylate is a complex organic compound belonging to the pyrrolopyrimidine class. It features a pyrrolopyrimidine core substituted with a biphenyl group and a chlorobenzoyl moiety, which may influence its biological activity and solubility properties. This compound has garnered attention in medicinal chemistry and material science due to its potential applications.

Synthesis of Ethyl 3-([1,1'-biphenyl]-4-yl)-7-(4-chlorobenzoyl)pyrrolo[1,2-c]pyrimidine-5-carboxylate

The synthesis of this compound typically involves multi-step reactions. A general approach includes forming the pyrrolopyrimidine framework followed by functionalization with biphenyl and chlorobenzoyl groups. Techniques such as using anhydrous dimethylformamide and blue LED irradiation can enhance yields and selectivity under controlled conditions.

Synthesis Steps

  • Formation of Pyrrolopyrimidine Core: This involves the condensation of appropriate precursors to form the pyrrolopyrimidine ring system.

  • Functionalization with Biphenyl and Chlorobenzoyl Groups: These groups are introduced through subsequent reactions, often involving strong bases or Lewis acids as catalysts to enhance reaction rates and yields.

  • Purification: Products are typically purified using chromatographic techniques like flash column chromatography.

Potential Applications and Biological Activity

Ethyl 3-([1,1'-biphenyl]-4-yl)-7-(4-chlorobenzoyl)pyrrolo[1,2-c]pyrimidine-5-carboxylate has potential applications in medicinal chemistry, particularly in drug discovery. Similar compounds have shown activity against certain cancer cell lines or as anti-inflammatory agents, suggesting interactions with molecular pathways involved in these processes.

Comparison with Similar Compounds

Compound NameStructure FeaturesBiological Activity
Ethyl 3-(4-chlorobenzoyl)pyrrolo[1,2-c]quinazoline-1-carboxylateSimilar core structure; different substituentsAnticancer
Ethyl 3-(phenyl)-7-(3-methoxybenzoyl)pyrrolo[1,2-c]pyrimidineContains a methoxy group; varied activityAntimicrobial
Ethyl 3-(biphenylyl)-7-(4-fluorobenzoyl)pyrrolo[1,2-c]pyrimidineFluorinated variant with biphenylPotentially enhanced bioactivity

Research Findings and Future Directions

While the exact mechanism of action for Ethyl 3-([1,1'-biphenyl]-4-yl)-7-(4-chlorobenzoyl)pyrrolo[1,2-c]pyrimidine-5-carboxylate is not fully elucidated, it may involve interactions with specific biological targets such as enzymes or receptors. Further research is needed to establish its efficacy and mechanism of action through empirical studies.

Future Research Directions

  • Biological Activity Studies: In-depth studies on the biological activity of this compound, focusing on its potential as a therapeutic agent.

  • Mechanism of Action: Investigations into how this compound interacts with biological targets to understand its therapeutic potential.

  • Chemical Modifications: Exploring modifications to the compound to enhance its bioactivity or solubility properties.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator